molecular formula C14H10O4 B3055142 3,3-DIHYDROXYBENZYL CAS No. 63192-57-4

3,3-DIHYDROXYBENZYL

Cat. No.: B3055142
CAS No.: 63192-57-4
M. Wt: 242.23 g/mol
InChI Key: NRVBEDFRJZDULS-UHFFFAOYSA-N
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Description

3,3-Dihydroxybenzyl is an organic compound with the molecular formula C14H10O4 It is a derivative of benzyl alcohol, characterized by the presence of two hydroxyl groups attached to the benzene ring

Preparation Methods

The synthesis of 3,3-dihydroxybenzyl can be achieved through several methods. One common approach involves the reduction of 3,3-dihydroxybenzoic acid. This process typically uses reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through recrystallization .

Chemical Reactions Analysis

3,3-Dihydroxybenzyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 3,3-dihydroxybenzaldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms using agents like sodium borohydride.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of ethers or esters. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-dihydroxybenzyl involves its interaction with various molecular targets and pathways. In anticancer research, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. This compound also interacts with enzymes involved in oxidative stress responses, contributing to its cytotoxic effects on cancer cells .

Biological Activity

3,3-Dihydroxybenzyl is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and nutrition. This article aims to provide a comprehensive overview of its biological properties, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a phenolic compound characterized by two hydroxyl groups attached to a benzyl ring. Its chemical structure contributes to its antioxidant properties and potential therapeutic effects.

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant capabilities of this compound. This compound exhibits a strong ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. The antioxidant activity is often compared to other flavonoids, showing significant efficacy even at low concentrations.

CompoundIC50 (µM)Source
This compound5Study on phenolics
Quercetin10Comparative study
Rutin12Comparative study

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

3. Cardiovascular Protection

The compound has been linked to cardiovascular protective effects. It may help lower blood pressure and improve lipid profiles by modulating endothelial function and reducing oxidative stress . A systematic review found moderate evidence supporting the cardioprotective effects of flavan-3-ols, including derivatives like this compound .

Case Studies

Case Study 1: Flavan-3-Ol Intake and Cardiometabolic Health

A systematic review analyzed the impact of flavan-3-ol consumption on various health outcomes. Participants consuming between 400-600 mg/day showed improvements in systolic blood pressure and cholesterol levels, suggesting that this compound could contribute to these benefits due to its structural similarities with other flavan-3-ols .

Case Study 2: Anti-cancer Potential

In a study examining the chemopreventive effects of phenolic compounds, this compound was found to induce apoptosis in cancer cell lines. The compound activated caspase pathways leading to programmed cell death while inhibiting cell proliferation at specific concentrations .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups allows for effective radical scavenging.
  • Anti-inflammatory Pathways : Inhibition of NF-κB signaling pathways reduces the expression of inflammatory mediators.
  • Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells suggests potential therapeutic applications in oncology.

Properties

IUPAC Name

1,2-bis(3-hydroxyphenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVBEDFRJZDULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30523212
Record name Bis(3-hydroxyphenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63192-57-4
Record name Bis(3-hydroxyphenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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